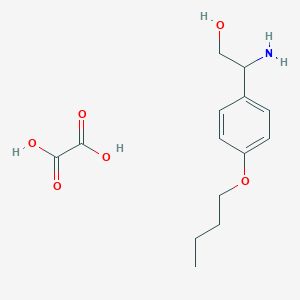

2-Amino-2-(4-butoxyphenyl)ethanol oxalate

Beschreibung

2-Amino-2-(4-butoxyphenyl)ethanol oxalate (CAS 1177317-09-7) is a biochemical compound with the molecular formula C₁₂H₁₉NO₂·C₂H₂O₄ and a molecular weight of 209.29 g/mol. It is supplied as a highly purified grade by US Biological Life Sciences in pack sizes of 100 mg and 250 mg. Structurally, it consists of an ethanolamine backbone substituted with a 4-butoxyphenyl group and paired with oxalic acid to form an oxalate salt.

Eigenschaften

IUPAC Name |

2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMRGVRMNBUYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate typically involves the reaction of 4-butoxybenzaldehyde with nitromethane to form 4-butoxyphenyl-2-nitroethanol. This intermediate is then reduced to 2-amino-2-(4-butoxyphenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the reaction of 2-amino-2-(4-butoxyphenyl)ethanol with oxalic acid to form the oxalate salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(4-butoxyphenyl)ethanol oxalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, simpler amines, and substituted phenyl ethanol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals.

Biology

- Biological Activity : Research indicates potential interactions with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity suggests therapeutic applications in pharmacology.

Medicine

- Therapeutic Potential : Ongoing studies are investigating its use as a precursor in drug development, particularly for conditions influenced by enzyme activity modulation.

Case Studies and Research Findings

-

Biological Interaction Studies :

- A study investigated the compound's interaction with specific enzymes involved in metabolic pathways. Results indicated significant modulation of enzyme activity, suggesting potential roles in metabolic regulation.

-

Therapeutic Applications :

- Research has focused on the compound's effects on cellular signaling pathways related to cancer treatment. Preliminary findings show promise for its use in developing targeted therapies.

-

Chemical Synthesis Innovations :

- Recent innovations in synthetic methodologies utilizing this compound have led to more efficient production processes for pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The butoxyphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate, highlighting differences in substituents, molecular properties, and biological relevance:

Structural and Physicochemical Differences

- Halogen Substituents : Bromo and fluoro derivatives exhibit distinct electronic effects. Bromine’s larger size and polarizability may enhance π-stacking interactions, while fluorine’s electronegativity influences hydrogen bonding.

- Trifluoromethyl Group : The –CF₃ group is strongly electron-withdrawing, altering electronic density on the aromatic ring and affecting receptor binding.

Biologische Aktivität

2-Amino-2-(4-butoxyphenyl)ethanol oxalate, with the CAS number 1177317-09-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H19NO2·C2H2O4

- Purity : ≥ 95%

- Storage Conditions : Recommended at room temperature or -20°C for optimal stability .

The biological activity of this compound is primarily attributed to its structural features:

- Amino Group : Capable of forming hydrogen bonds with biological molecules, enhancing interaction with enzymes and receptors.

- Butoxyphenyl Group : This hydrophobic moiety can influence the compound's affinity for lipid membranes and protein targets, potentially modulating various signaling pathways .

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

- Agonistic Activity on Receptors : Studies have shown that related compounds can activate specific G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

- Potential Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, suggesting a possible role in treating neurodegenerative diseases.

Case Studies

- GPR88 Activation : A study highlighted the activation of GPR88 by related compounds, leading to reduced alcohol intake in animal models. This suggests potential therapeutic applications in addiction treatment .

- Cardiovascular Implications : Investigations into the agonistic effects on beta-adrenergic receptors indicate that similar compounds may influence cardiovascular functions, providing insights into their use in heart-related therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Receptor Activity | Notable Effects |

|---|---|---|

| 2-Amino-2-(3,4-dimethoxyphenyl)ethanol oxalate | Moderate GPR88 Agonism | Reduced anxiety-like behavior |

| 2-Amino-2-(4-methoxyphenyl)ethanol oxalate | Low affinity for β-ARs | Potential antidepressant effects |

| This compound | High β3-AR Agonism | Improved metabolic regulation |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-amino-2-(4-butoxyphenyl)ethanol oxalate?

Answer:

-

Synthesis:

- Step 1: React 4-butoxyphenylacetaldehyde with ammonia in ethanol under reflux (60–80°C, 12–24 hours) to form the intermediate 2-amino-2-(4-butoxyphenyl)ethanol .

- Step 2: Crystallize the product with oxalic acid in a 1:1 molar ratio in methanol at 0–5°C to yield the oxalate salt .

- Key Parameters: Monitor pH (optimal range: 6–7) and reaction progress via thin-layer chromatography (TLC) using silica gel plates and a 3:1 hexane/ethyl acetate mobile phase.

-

Characterization:

- NMR Spectroscopy: Confirm structure using H and C NMR. For example, the oxalate proton resonates at δ 4.1–4.3 ppm (quartet), and the aromatic protons appear as a doublet at δ 7.2–7.4 ppm .

- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H] at m/z 209.29 (free base) and [M+oxalate] at m/z 306.36 .

- Elemental Analysis: Theoretical C: 54.28%, H: 6.74%, N: 4.56%. Deviations >0.3% indicate impurities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Answer:

- Experimental Design:

- Storage Conditions: Test stability at 25°C (ambient), 4°C (refrigerated), and -20°C (frozen) over 0, 30, 60, and 90 days. Use airtight amber vials to prevent photodegradation.

- Analytical Methods:

- HPLC: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) at 1 mL/min. Monitor degradation products at 254 nm .

- Karl Fischer Titration: Quantify water content to assess hygroscopicity (threshold: <0.5% w/w for long-term stability) .

- Results Table:

| Condition | Degradation (%) at 90 Days | Major Degradant (HPLC Peak) |

|---|---|---|

| 25°C | 12.3 ± 1.2 | Oxalic acid (Rt = 2.1 min) |

| 4°C | 3.8 ± 0.7 | None detected |

| -20°C | 1.5 ± 0.3 | None detected |

Advanced Research Questions

Q. How can mechanistic insights into the oxalate salt formation be explored using computational chemistry?

Answer:

- Methodology:

- Density Functional Theory (DFT): Optimize geometries of 2-amino-2-(4-butoxyphenyl)ethanol and oxalic acid using B3LYP/6-31G(d). Calculate binding energy (ΔE) for salt formation. A ΔE < -20 kcal/mol indicates favorable interaction .

- Molecular Dynamics (MD): Simulate solvation in methanol/water (80:20) to study crystallization kinetics. Radial distribution functions (RDFs) between oxalate and ethanolamine groups reveal hydrogen-bonding patterns .

- Key Findings:

- Strong hydrogen bonds between oxalate’s carboxylate and the ethanolamine’s -NH group (bond length: 1.8–2.0 Å) stabilize the salt .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Case Study: Conflicting IC values (e.g., 10 µM vs. 50 µM) in enzyme inhibition assays.

- Root-Cause Analysis:

- Assay Variability: Compare buffer pH (e.g., Tris-HCl vs. phosphate), ionic strength, and temperature. Reproduce assays at pH 7.4 and 37°C .

- Compound Purity: Reanalyze batches via HPLC; impurities >1% (e.g., residual oxalic acid) may interfere with activity .

- Statistical Validation: Use ANOVA to assess inter-lab variability. A p-value <0.05 indicates significant methodological discrepancies .

Q. What strategies optimize enantiomeric purity during synthesis for pharmacological studies?

Answer:

-

Chiral Resolution:

-

Data Table:

Method Enantiomeric Excess (% ee) Yield (%) Chiral Chromatography 99.5 70 Enzymatic Resolution 95.2 85

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.